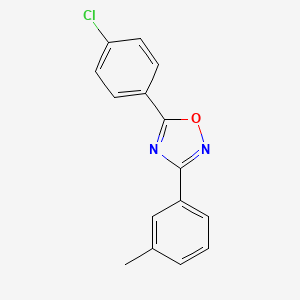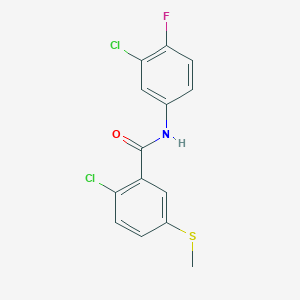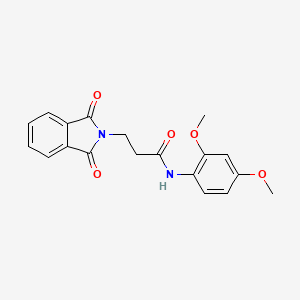
5-(4-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles
Preparation Methods
The synthesis of 5-(4-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 3-methylbenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
5-(4-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, where the chlorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is studied for its potential use in developing new therapeutic agents.
Medicine: Due to its biological activities, the compound is investigated for its potential use in drug development, particularly in designing new drugs for treating infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound is studied for its potential to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
5-(4-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
5-(4-chlorophenyl)-1,2,4-oxadiazole: Lacks the 3-methylphenyl group, which may result in different biological activities and chemical properties.
3-(3-methylphenyl)-1,2,4-oxadiazole: Lacks the 4-chlorophenyl group, which also affects its biological and chemical behavior.
5-(4-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole: The bromine atom may impart different reactivity and biological activities compared to the chlorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-3-2-4-12(9-10)14-17-15(19-18-14)11-5-7-13(16)8-6-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACKJBUYKFHGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5753236.png)
![6',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5753240.png)
![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5753248.png)
![3-({[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B5753251.png)
![5-methyl-4-[(4-methylphenoxy)methyl]-N-phenyl-2-furamide](/img/structure/B5753253.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)thiourea](/img/structure/B5753281.png)
![4-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B5753282.png)
![1-ETHYL-4-({[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B5753287.png)
![N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5753295.png)
![N-[2-(hydroxymethyl)phenyl]naphthalene-2-sulfonamide](/img/structure/B5753307.png)
![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5753315.png)

![2-ethoxy-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B5753324.png)
